molecular formula C15H18N2O3 B254424 2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid

2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid

Cat. No. B254424
M. Wt: 274.31 g/mol
InChI Key: DVCVXMITOWOEMQ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid, also known as CCBA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. CCBA is a derivative of benzoic acid and has a unique structure that makes it an attractive target for research. In

Mechanism of Action

The exact mechanism of action of 2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and pain. It may also act by modulating the expression of genes involved in the immune response and cell proliferation.
Biochemical and Physiological Effects:
2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have antioxidant properties and to modulate the expression of genes involved in the immune response and cell proliferation.

Advantages and Limitations for Lab Experiments

2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its low solubility in water and some organic solvents can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid, including:
1. Further investigation of its mechanism of action and the genes and pathways it modulates.
2. Development of new synthetic methods for 2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid and its derivatives.
3. Exploration of its potential use in the treatment of cancer, diabetes, and other diseases.
4. Investigation of its potential as a precursor for the synthesis of new materials with unique properties.
5. Study of its potential use in environmental applications, such as corrosion inhibition and heavy metal ion chelation.
In conclusion, 2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid is a promising compound with potential applications in various fields. Its unique structure and properties make it an attractive target for research, and further studies are needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid involves the reaction of benzoic acid with cyclohexylcarbonylhydrazine in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to form the final compound, 2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid. This synthesis method has been optimized to obtain high yields of 2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid with high purity.

Scientific Research Applications

2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use in the treatment of cancer, diabetes, and other diseases.
In materials science, 2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are highly porous materials with potential applications in gas storage, separation, and catalysis. 2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid-based MOFs have shown promising results in these applications.
In environmental science, 2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid has been studied for its potential use as a corrosion inhibitor and as a chelating agent for heavy metal ions in wastewater treatment.

properties

Product Name

2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

2-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]benzoic acid

InChI

InChI=1S/C15H18N2O3/c18-14(11-6-2-1-3-7-11)17-16-10-12-8-4-5-9-13(12)15(19)20/h4-5,8-11H,1-3,6-7H2,(H,17,18)(H,19,20)/b16-10+

InChI Key

DVCVXMITOWOEMQ-MHWRWJLKSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/C2=CC=CC=C2C(=O)O

SMILES

C1CCC(CC1)C(=O)NN=CC2=CC=CC=C2C(=O)O

Canonical SMILES

C1CCC(CC1)C(=O)NN=CC2=CC=CC=C2C(=O)O

solubility

28.3 [ug/mL]

Origin of Product

United States

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